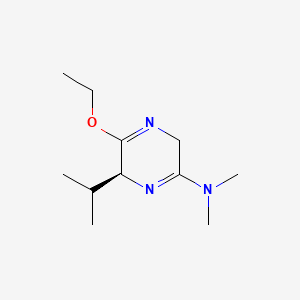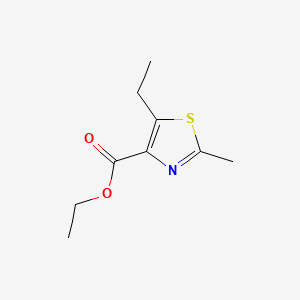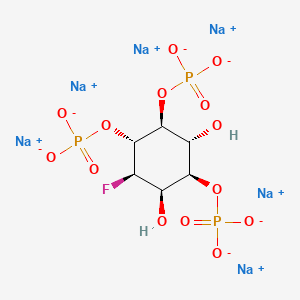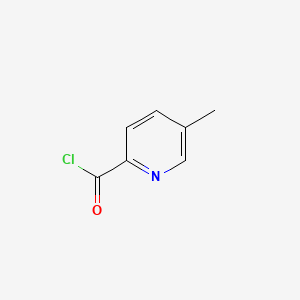
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is an organic compound belonging to the class of chromenes. Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of a carbonyl chloride group attached to the second carbon of the chromene ring system. The (2S) designation indicates the specific stereochemistry of the molecule, where the substituent at the second carbon is in the S-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of an acid catalyst to form the chromene ring. The resulting chromene is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) may involve large-scale batch or continuous processes. The key steps include the preparation of the chromene intermediate, followed by chlorination under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and precise monitoring systems helps in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The chromene ring can undergo oxidation to form chromanones or chromones under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of chromanones or chromones.
Scientific Research Applications
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chromene ring system may also interact with biological membranes or receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-chromene-2-carbonyl chloride: Lacks the stereochemistry designation and may have different biological activities.
2H-chromene-2-carbonyl chloride: Lacks the dihydro modification, resulting in different chemical reactivity and applications.
Chromone derivatives: Similar ring structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is unique due to its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOHRZNOVPCNMD-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@@H]1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1S)-(9CI)](/img/new.no-structure.jpg)






